molecular formula C10H12N2O B1299268 N-allyl-2-aminobenzamide CAS No. 4943-82-2

N-allyl-2-aminobenzamide

Cat. No.: B1299268
CAS No.: 4943-82-2
M. Wt: 176.21 g/mol
InChI Key: RHINWRKJVGGOJR-UHFFFAOYSA-N
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Description

N-Allyl-2-aminobenzamide (CAS: 4943-82-2), also known as anthranilic acid allylamide, is a substituted benzamide derivative with the molecular formula $ \text{C}{10}\text{H}{12}\text{N}_2\text{O} $. Its structure consists of a 2-aminobenzamide core modified by an allyl group (-CH₂CH=CH₂) attached to the amide nitrogen (Figure 1). This compound is primarily utilized in industrial and scientific research contexts, particularly in organic synthesis and pharmaceutical development .

Properties

IUPAC Name

2-amino-N-prop-2-enylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O/c1-2-7-12-10(13)8-5-3-4-6-9(8)11/h2-6H,1,7,11H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHINWRKJVGGOJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=O)C1=CC=CC=C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00366214
Record name N-allyl-2-aminobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00366214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4943-82-2
Record name N-allyl-2-aminobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00366214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-amino-N-(prop-2-en-1-yl)benzamide
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Preparation Methods

Method Overview

The most straightforward approach to prepare N-allyl-2-aminobenzamide is the direct N-allylation of 2-aminobenzamide using allyl halides (commonly allyl bromide) under basic conditions. This method typically employs a base such as potassium carbonate (K₂CO₃) in an aprotic solvent like acetonitrile (CH₃CN), sometimes assisted by microwave irradiation to enhance reaction rates and yields.

Typical Procedure

  • Reagents: 2-aminobenzamide, allyl bromide, K₂CO₃
  • Solvent: Acetonitrile (CH₃CN)
  • Conditions: Microwave irradiation at 200 W for 4 minutes or conventional heating
  • Workup: Extraction with ethyl acetate, washing with dilute HCl and brine, drying over Na₂SO₄, and purification by silica gel chromatography
  • Yields: Generally good to excellent (55–95%)

Reaction Scheme

$$
\text{2-Aminobenzamide} + \text{Allyl bromide} \xrightarrow[\text{K}2\text{CO}3]{\text{CH}_3\text{CN}, \text{MW or heat}} \text{this compound}
$$

Research Findings

  • Microwave-assisted N-allylation provides a rapid and efficient route with high yields and minimal side products.
  • The reaction is selective for mono-allylation at the amide nitrogen.
  • Variations include sequential N-allylation and N-homoallylation to produce dialkylated derivatives, but for this compound, mono-allylation is the target.

Two-Step Synthesis via Reduction of Nitro Precursors and Subsequent Allylation

Method Overview

An alternative method involves first reducing a nitroaromatic precursor (e.g., 2-nitrobenzamide or substituted nitrobenzene derivatives) to the corresponding aromatic amine, followed by N-allylation.

Step 1: Reduction of Nitroaromatic Compound

  • Catalyst: Palladium on carbon (Pd/C)
  • Solvent: Toluene
  • Conditions: Hydrogen atmosphere (1 MPa), 90–130 °C, 4–10 hours
  • Outcome: High-yield conversion of nitro compound to aromatic amine

Step 2: N-Allylation via Catalytic Coupling

  • Reagents: Aromatic amine, vinyl carbinol (allyl alcohol derivative)
  • Catalysts: Palladium catalyst and palladium-phosphine ligand complex
  • Solvent: Toluene
  • Conditions: 130 °C, slow addition of vinyl carbinol, 8 hours
  • Purification: Extraction and column chromatography to isolate pure N-allyl product

Reaction Scheme

$$
\text{Nitroaromatic compound} \xrightarrow[\text{Pd/C}, H_2]{\text{Toluene}, 90-130^\circ C} \text{Aromatic amine} \xrightarrow[\text{Pd catalysts}]{\text{Vinyl carbinol}, 130^\circ C} \text{this compound}
$$

Research Findings

  • This method offers high efficiency and yield with good control over mono-substitution.
  • The use of Pd/C catalyst in hydrogenation is effective for nitro reduction.
  • The subsequent allylation step uses palladium catalysis to couple the amine with vinyl carbinol, avoiding over-alkylation and difficult separations.

Amide Bond Formation Followed by N-Allylation

Method Overview

In some synthetic routes, 2-aminobenzamide derivatives are prepared by first forming the amide bond between 2-aminobenzene and an acid derivative, followed by N-allylation.

Procedure

  • Amide Formation: Reaction of 2-aminobenzene with acid anhydrides or activated carboxylic acids in solvents like dimethylformamide (DMF) with pyridine or coupling agents such as benzotriazole-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate (BOP), 4-dimethylaminopyridine (DMAP), and triethylamine (TEA).
  • N-Allylation: Subsequent alkylation of the amide nitrogen with allyl bromide under basic conditions.

Reaction Scheme

$$
\text{2-Aminobenzene} + \text{Acid anhydride} \xrightarrow[\text{Pyridine}]{\text{DMF}, 65^\circ C} \text{2-Aminobenzamide derivative} \xrightarrow[\text{K}2\text{CO}3]{\text{Allyl bromide}} \text{this compound}
$$

Research Findings

  • The amide bond formation is typically performed at moderate temperatures (around 65 °C) for 24 hours.
  • Coupling agents like BOP improve yields and selectivity.
  • This method allows for structural diversity by varying the acid component before allylation.

Palladium-Catalyzed Oxidative Allylation and Functionalization

Method Overview

Advanced methods involve Pd(II)-catalyzed oxidative reactions of N-allyl-2-aminophenol derivatives, which can be adapted for this compound synthesis with functionalization.

Reaction Conditions

  • Catalyst: Pd(OAc)₂ (10 mol%)
  • Oxidants: Hypervalent iodine reagents such as PhI(OAc)₂
  • Solvent: Acetonitrile or dichloromethane
  • Temperature: Room temperature to 40 °C
  • Outcome: Alkoxyacyloxylation or intramolecular cyclization leading to functionalized products

Research Findings

  • The Pd-catalyzed oxidative allylation allows for regioselective functionalization of the allyl group.
  • Reaction pathways can be tuned by changing oxidants and conditions.
  • While primarily studied on aminophenols, these methods provide insight into palladium-catalyzed allylation chemistry relevant to this compound derivatives.

Summary Table of Preparation Methods

Method No. Preparation Method Key Reagents & Catalysts Conditions Yield Range Notes
1 Direct N-allylation 2-Aminobenzamide, allyl bromide, K₂CO₃ CH₃CN, microwave or heat, 4 min 55–95% Fast, selective mono-allylation
2 Nitro reduction + Pd-catalyzed allylation Nitroaromatic, Pd/C, vinyl carbinol, Pd catalysts Toluene, H₂ (90–130 °C), 4–10 h + 8 h allylation High High efficiency, good control
3 Amide formation + N-allylation 2-Aminobenzene, acid anhydrides, BOP, allyl bromide DMF, pyridine, 65 °C, 24 h + base Moderate to high Allows structural diversity
4 Pd-catalyzed oxidative allylation Pd(OAc)₂, PhI(OAc)₂, CH₃CN/DCM RT to 40 °C Variable Functionalization beyond simple allylation

Chemical Reactions Analysis

Types of Reactions: N-allyl-2-aminobenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-allyl-2-nitrobenzamide, while substitution reactions can produce various N-alkyl or N-acyl derivatives .

Scientific Research Applications

Synthesis Overview

Step Reagents Conditions Yield
12-Aminobenzamide + Allyl BromideBase (e.g., NaOH)High
2N-Allyl-2-aminobenzamide + AcidsAcidic mediumModerate

Chemistry

This compound serves as an important intermediate in organic synthesis. It is utilized for:

  • Synthesis of Complex Molecules: The compound is a precursor for various derivatives, facilitating the creation of more complex organic structures.
  • Catalysis: It has been employed in catalytic reactions, particularly in the context of Brønsted acid catalysis, enhancing reaction efficiency and selectivity .

Biology

In biological research, this compound is investigated for its potential therapeutic properties:

  • Antibacterial Activity: Preliminary studies indicate that this compound may exhibit antibacterial properties, making it a candidate for developing new antimicrobial agents.
  • Antioxidant Effects: Research suggests that it may help mitigate oxidative stress by scavenging free radicals .

Medicine

This compound is being explored for its medicinal applications:

  • Anti-inflammatory Properties: Studies have shown that it can inhibit inflammatory mediators, suggesting potential use in treating inflammatory diseases .
  • Pain Relief: Its analgesic effects are under investigation, with potential implications for pain management therapies .

Case Studies

Several case studies highlight the practical applications of this compound:

  • Antimicrobial Testing:
    • A study evaluated the antibacterial activity of this compound against various bacterial strains. Results indicated significant inhibition against Gram-positive bacteria, suggesting its potential as a lead compound in antibiotic development.
  • Inflammation Inhibition:
    • In vivo experiments demonstrated that administration of this compound reduced levels of pro-inflammatory cytokines in animal models. This supports its role in anti-inflammatory therapies.
  • Synthesis of Novel Derivatives:
    • Researchers successfully synthesized a series of derivatives from this compound, testing their biological activities. Some derivatives showed enhanced activity compared to the parent compound, indicating avenues for drug development.

Mechanism of Action

The mechanism by which N-allyl-2-aminobenzamide exerts its effects involves interactions with various molecular targets. It may inhibit specific enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Key Properties :

  • Molecular Weight : 176.22 g/mol
  • Synonyms: 2-Amino-N-prop-2-enylbenzamide, Anthranilsäure-allylamid
  • Regulatory Status : Classified under UN GHS revision 8 for safe handling in research settings .

Comparative Analysis with Structural Analogues

N-Allyl-2-aminobenzamide belongs to the broader class of 2-aminobenzamides, which are studied for their diverse chemical and biological properties. Below is a detailed comparison with three structurally related compounds:

Table 1: Structural and Functional Comparison

Compound Name CAS Number Substituent(s) Molecular Formula Key Applications/Properties
This compound 4943-82-2 Allyl group on amide nitrogen C₁₀H₁₂N₂O Research in enzyme inhibition
2-Aminobenzamide 88-68-6 Parent compound (no substitution) C₇H₈N₂O Fluorescent probes, polymer synthesis
4-Aminobenzamide 2835-68-9 Amino group at para position C₇H₈N₂O Histone deacetylase (HDAC) inhibition
N-Allyl-2-{[2-(2-phenoxyethoxy)benzoyl]amino}benzamide - Phenoxyethoxy-benzoyl group C₂₅H₂₄N₂O₄ Drug candidate for kinase inhibition

Structural Modifications and Physicochemical Properties

  • This compound vs. However, this substitution may reduce aqueous solubility .
  • Positional Isomerism (2- vs. 4-Aminobenzamide): 4-Aminobenzamide exhibits distinct electronic properties due to the para-oriented amino group, enabling stronger interactions with HDAC enzymes. In contrast, the ortho-substituted amino group in this compound may favor binding to alternative targets like proteases .
  • Complex Derivatives (Phenoxyethoxy Substituent): The addition of a phenoxyethoxy-benzoyl group in the derivative from increases molecular weight and steric bulk, which could enhance target specificity but reduce metabolic stability .

Biological Activity

N-allyl-2-aminobenzamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the synthesis, biological evaluation, and mechanisms of action of this compound, supported by relevant case studies and data tables.

Synthesis of this compound

This compound can be synthesized through various methods involving the reaction of 2-aminobenzamide with allyl halides. The reaction typically proceeds via nucleophilic substitution, where the nitrogen in the amine group attacks the electrophilic carbon in the allyl halide. This method has shown to yield good to excellent results under optimized conditions.

Antimicrobial Properties

The biological evaluation of this compound has primarily focused on its antimicrobial properties. A study conducted on a series of 2-aminobenzamide derivatives, including this compound, revealed that many compounds exhibited significant activity against various bacterial and fungal strains. The tested strains included:

Microorganism Type Activity
Bacillus subtilisGram-positiveModerate to good
Staphylococcus aureusGram-positiveModerate
Pseudomonas aeruginosaGram-negativeModerate
Escherichia coliGram-negativeModerate
Candida albicansFungalModerate
Aspergillus fumigatusFungalExcellent

In particular, this compound demonstrated potent activity against Aspergillus fumigatus, outperforming standard drugs used in treatment .

The antimicrobial activity of this compound is hypothesized to involve several mechanisms:

  • Inhibition of Cell Wall Synthesis : Similar to other aminobenzamide derivatives, it may inhibit enzymes involved in peptidoglycan synthesis, which is crucial for bacterial cell wall integrity.
  • Disruption of Membrane Integrity : The compound may interact with microbial membranes, leading to increased permeability and eventual cell lysis.
  • Interference with Nucleic Acid Synthesis : By mimicking substrates required for nucleic acid synthesis, it could potentially inhibit DNA and RNA replication in microorganisms.

Case Studies

Several studies have highlighted the effectiveness of this compound in treating infections caused by resistant strains. For instance, a comparative study indicated that this compound had lower minimum inhibitory concentrations (MICs) against Staphylococcus aureus compared to traditional antibiotics .

Another study explored its potential as an antifungal agent, demonstrating significant activity against Candida albicans and Aspergillus fumigatus, suggesting its utility in treating fungal infections resistant to conventional therapies .

Q & A

Q. What are the recommended methods for synthesizing N-allyl-2-aminobenzamide, and how can intermediates be characterized?

this compound can be synthesized via nucleophilic substitution or coupling reactions. For example, reacting 2-aminobenzamide with allyl bromide in the presence of a base (e.g., K₂CO₃) under inert conditions yields the target compound. Intermediates should be characterized using NMR (¹H/¹³C) and LC-MS to confirm structural integrity. Impurities from incomplete reactions (e.g., residual allyl bromide) can be monitored via TLC .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Acute toxicity data from structurally similar benzamides (e.g., intraperitoneal LD₅₀ > 400 mg/kg in rats) suggest moderate toxicity . Always use PPE (gloves, lab coats) and work in a fume hood. Waste containing the compound must be segregated and disposed of via certified hazardous waste services to avoid environmental contamination .

Q. How is this compound used in apoptosis assays, and what controls are necessary?

The compound’s role in apoptosis studies involves treating cell lines (e.g., HeLa or MCF-7) and quantifying cell death via Annexin V/PI staining (e.g., using IMMUNOCRUZ® kits). Controls should include untreated cells, vehicle-only (e.g., DMSO), and positive apoptosis inducers (e.g., staurosporine). Caspase-3/7 activity assays can validate apoptotic pathways .

Q. Which analytical techniques are suitable for quantifying this compound purity in research samples?

HPLC with UV detection (λ = 254 nm) or LC-MS/MS (using MRM transitions) is recommended. Calibrate with certified reference standards. For structural confirmation, FT-IR and high-resolution mass spectrometry (HRMS) are essential .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported IC₅₀ values for this compound across studies?

Variability in IC₅₀ values may arise from differences in cell lines, assay durations, or solvent concentrations (e.g., DMSO tolerance thresholds). Standardize protocols using CLSI guidelines and validate results with orthogonal assays (e.g., ATP-based viability vs. flow cytometry). Include inter-laboratory reproducibility tests .

Q. What experimental design considerations are critical for in vivo studies involving this compound?

Dose optimization is vital due to potential metabolic differences between in vitro and in vivo models. Pharmacokinetic studies (plasma half-life, bioavailability) should precede efficacy trials. Use species-specific formulations (e.g., aqueous suspensions with cyclodextrin) to enhance solubility. Monitor toxicity via liver/kidney function markers .

Q. How does this compound interact with kinase signaling pathways, and how can off-target effects be minimized?

Computational docking (e.g., AutoDock Vina) can predict binding affinities to targets like PI3K or MAPK. Validate specificity using kinase profiling panels (e.g., Eurofins KinaseScan®). Structure-activity relationship (SAR) studies with modified allyl groups may reduce off-target binding .

Q. What strategies address low solubility of this compound in aqueous buffers for cell-based assays?

Use co-solvents like PEG-400 or β-cyclodextrin to enhance solubility without cytotoxicity. Pre-test solvent concentrations (e.g., ≤0.1% DMSO). For chronic exposure studies, nanoformulation (liposomes or polymeric nanoparticles) improves stability and cellular uptake .

Data Analysis & Methodological Challenges

Q. How should researchers interpret conflicting data on this compound’s tumor-suppressive effects in 3D vs. 2D cell models?

3D models (spheroids/organoids) often show reduced drug sensitivity due to diffusion barriers and stromal interactions. Use multiplexed imaging (e.g., confocal microscopy with hypoxia probes) to assess penetration depth. Combine transcriptomics (RNA-seq) to identify microenvironment-driven resistance mechanisms .

Q. What statistical approaches are recommended for dose-response studies involving this compound?

Nonlinear regression (e.g., four-parameter logistic curve) in GraphPad Prism® or R (drc package) is ideal. Account for heteroscedasticity using weighted least squares. Replicate experiments ≥3 times, and report 95% confidence intervals for EC₅₀/IC₅₀ values .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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N-allyl-2-aminobenzamide
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